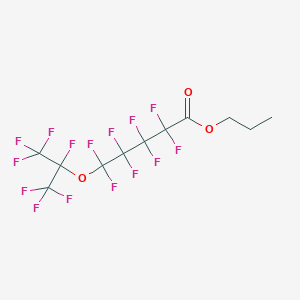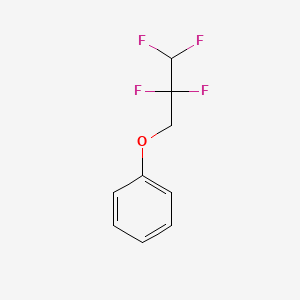![molecular formula C10H11BrO B12089794 3-[(4-Bromophenyl)methyl]oxetane CAS No. 1393688-59-9](/img/structure/B12089794.png)
3-[(4-Bromophenyl)methyl]oxetane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Bromophenyl)methyl]oxetane is a chemical compound with the molecular formula C10H11BrO. It features an oxetane ring, which is a four-membered ring containing an oxygen atom. The presence of a bromophenyl group attached to the oxetane ring makes this compound particularly interesting for various chemical and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromophenyl)methyl]oxetane typically involves the reaction of 4-bromobenzyl alcohol with an appropriate oxetane precursor under specific conditions. One common method is the Williamson ether synthesis, where the alcohol reacts with an alkyl halide in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to form the oxetane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(4-Bromophenyl)methyl]oxetane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding phenylmethyl oxetane.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce oxetane carboxylic acids .
Applications De Recherche Scientifique
3-[(4-Bromophenyl)methyl]oxetane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[(4-Bromophenyl)methyl]oxetane involves its interaction with specific molecular targets. The oxetane ring’s strained structure makes it a good hydrogen-bond acceptor, allowing it to interact with various biological molecules. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Bromomethyl)oxetane: Similar in structure but lacks the phenyl group.
3-(4-Bromophenyl)-3-methyl-oxetane: Similar but with a methyl group instead of a methylene bridge.
3-(3-Bromophenyl)oxetane: Similar but with the bromine atom in a different position on the phenyl ring
Uniqueness
3-[(4-Bromophenyl)methyl]oxetane is unique due to the combination of the oxetane ring and the 4-bromophenyl group. This combination imparts specific chemical reactivity and potential biological activity that may not be present in other similar compounds .
Propriétés
Numéro CAS |
1393688-59-9 |
|---|---|
Formule moléculaire |
C10H11BrO |
Poids moléculaire |
227.10 g/mol |
Nom IUPAC |
3-[(4-bromophenyl)methyl]oxetane |
InChI |
InChI=1S/C10H11BrO/c11-10-3-1-8(2-4-10)5-9-6-12-7-9/h1-4,9H,5-7H2 |
Clé InChI |
WVZLZDXONAYMMC-UHFFFAOYSA-N |
SMILES canonique |
C1C(CO1)CC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-[3-acetamido-5-[3-acetamido-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12089724.png)
![(NE)-N-[(3-fluoropyridin-2-yl)methylidene]hydroxylamine](/img/structure/B12089735.png)


![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(1H-indol-3-yloxy)oxan-3-yl]acetamide](/img/structure/B12089751.png)




![Benzenepropanamide,a-amino-N-[(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]-, (aS)-](/img/structure/B12089777.png)
![1-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1h-benzimidazole](/img/structure/B12089782.png)
![Zirconium,[2,2-bis[(2-propen-1-yloxy-kO)methyl]-1-butanolato-kO]tris(neodecanoato-kO)-](/img/structure/B12089783.png)
